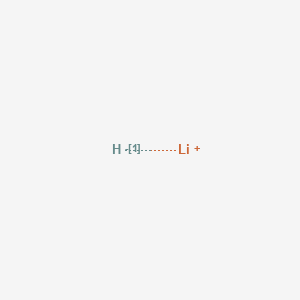
Deuterure de lithium
Vue d'ensemble
Description
Lithium deuteride is a chemical compound consisting of lithium and deuterium, an isotope of hydrogen. It is represented by the chemical formula LiD. Lithium deuteride is a white crystalline solid under standard conditions and is known for its significant role in nuclear fusion reactions, particularly in thermonuclear weapons .
Applications De Recherche Scientifique
Lithium deuteride has a wide range of applications in scientific research:
Nuclear Fusion: It is used as a fusion fuel in thermonuclear weapons and experimental fusion reactors due to its ability to produce tritium when bombarded with neutrons.
Hydrogen Storage: Lithium deuteride is explored for hydrogen storage applications due to its high hydrogen content and stability.
Material Science: It is used in shock compression experiments to study the behavior of materials under extreme conditions.
Isotope Labeling: In chemical and biological research, lithium deuteride is used for isotope labeling to trace reaction pathways and mechanisms.
Mécanisme D'action
Target of Action
Lithium deuteride primarily targets nuclear reactions, specifically in the context of nuclear fusion . It is used as a fusion fuel in thermonuclear weapons . The compound’s primary role is to facilitate the fusion of deuterium and tritium, two isotopes of hydrogen .
Mode of Action
The mode of action of lithium deuteride involves a series of nuclear reactions. Initially, the fission reaction of the primary releases gamma and x-ray, neutrons, and heat to produce the high temperatures required for the following fusion reactions . The fuel for the fusion is lithium deuteride. The neutrons react with lithium to produce tritium, and alpha radiation .
Biochemical Pathways
Instead, it is involved in nuclear reactions, specifically the fusion of deuterium and tritium . This fusion reaction results in the release of a large amount of energy, which is the primary “downstream effect” of this process .
Pharmacokinetics
Instead, it undergoes nuclear reactions to produce energy .
Result of Action
The result of lithium deuteride’s action is the production of a large amount of energy through nuclear fusion . This energy is released in the form of gamma rays, kinetic energy, and other forms of radiation . In the context of its use in thermonuclear weapons, this energy release results in a large explosion .
Action Environment
The action of lithium deuteride is influenced by environmental factors such as temperature and pressure . High temperatures and pressures are required to initiate the nuclear fusion reactions in which lithium deuteride participates . Additionally, lithium deuteride is a solid under ambient conditions without cooling and compression, which has low production cost, small size, lightweight, and convenience to carry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium deuteride can be synthesized through direct high-temperature deuteration. This involves the reaction of lithium metal with deuterium gas at elevated temperatures. The reaction is typically carried out at temperatures ranging from several hundred degrees Celsius under atmospheric pressure .
Industrial Production Methods: In industrial settings, lithium deuteride is produced by reacting lithium hydride with deuterium gas. This method is preferred due to its efficiency and the high purity of the resulting lithium deuteride. The reaction is conducted in a controlled environment to ensure the complete substitution of hydrogen with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium deuteride undergoes various chemical reactions, including:
Oxidation: Lithium deuteride reacts with oxygen to form lithium oxide and deuterium gas.
Reduction: It can be reduced by strong reducing agents to form lithium metal and deuterium gas.
Substitution: Lithium deuteride can participate in substitution reactions where deuterium is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Reaction with oxygen at high temperatures.
Reduction: Reaction with strong reducing agents such as lithium aluminum hydride.
Substitution: Reaction with halogens or other reactive non-metals.
Major Products:
Oxidation: Lithium oxide and deuterium gas.
Reduction: Lithium metal and deuterium gas.
Substitution: Various deuterated compounds depending on the substituting element.
Comparaison Avec Des Composés Similaires
Lithium Hydride (LiH): Similar to lithium deuteride but contains hydrogen instead of deuterium.
Sodium Deuteride (NaD): Another deuteride compound with similar properties but different reactivity due to the presence of sodium.
Calcium Deuteride (CaD2): Used in similar applications but has different physical and chemical properties due to the presence of calcium.
Uniqueness of Lithium Deuteride: Lithium deuteride is unique due to its high neutron cross-section, making it particularly effective in nuclear fusion reactions. Its ability to produce tritium in situ during neutron bombardment sets it apart from other deuterides and hydrides .
Propriétés
IUPAC Name |
lithium;deuteride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.H/q+1;-1/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHRWZAMDZJOS-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043436 | |
| Record name | Lithium deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray crystals with melting point of 680 deg C; [Hawley] | |
| Record name | Lithium deuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2017 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13587-16-1 | |
| Record name | Lithium (2H)hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (2H)hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















